2-Amino-4-phenylphenol

Metal Chelation Biochemical Pharmacology Carcinogen Metabolites

Quantifying N-OH-2-FAA by HPLC demands a validated internal standard; generic aminophenols fail due to mismatched biphenyl scaffold and substitution pattern. 2-Amino-4-phenylphenol (CAS 1134-36-7) is the documented internal standard for N-OH-2-FAA enzymatic activity studies in Sprague-Dawley rat models. • Validated HPLC internal standard for N-OH-2-FAA quantification • Superior divalent metal (Cu²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Co²⁺) chelation vs. 2-aminophenol • Key intermediate for high-thermal-stability bisbenzoxazoles

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 1134-36-7
Cat. No. B072062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-phenylphenol
CAS1134-36-7
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)O)N
InChIInChI=1S/C12H11NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H,13H2
InChIKeyIGIDZGNPFWGICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-phenylphenol: Properties & Intermediate Role


2-Amino-4-phenylphenol (CAS 1134-36-7), also known as 3-amino-4-hydroxybiphenyl, is a member of the biphenyl class characterized by a phenolic hydroxyl group and an amino group on a biphenyl scaffold [1]. This bifunctional structure underpins its role as a versatile intermediate in the synthesis of complex heterocyclic systems like bisbenzoxazoles and its utility as an analytical internal standard . Its electron-rich nature allows it to participate in oxidative coupling and act as a ligand for metal complexation . Commercial specifications typically include a purity of >98.0% (GC/T) with a melting point of 198-202 °C .

Bifunctional intermediate for bisbenzoxazole synthesis
Documented HPLC internal standard for N-OH-2-FAA
Metal ion chelation research compound

2-Amino-4-phenylphenol: Structural Specificity Precludes Substitution


In procurement and research, substituting 2-Amino-4-phenylphenol with a generic aminophenol (e.g., 2-aminophenol or 4-aminophenol) or a simple phenylphenol isomer is scientifically unsound due to its unique combination of a biphenyl scaffold with both amino and hydroxyl groups in specific positions. This precise structure dictates its distinct performance as an HPLC internal standard for N-OH-2-FAA and its differentiated metal ion chelation behavior [1]. Even small structural changes, as shown in comparative studies with 2-chloro- and 2-nitro-4-phenylphenol, result in significant shifts in vibrational frequencies, NMR chemical shifts, and electronic transitions, confirming that the amino substituent imparts unique molecular properties [2]. Therefore, the compound's specific functionality is not interchangeable with other commercially available analogs.

Bifunctional core vs. simple aminophenol

Cyclocondensation reactivity differs; bisbenzoxazole formation not feasible with monofunctional analogs.

Amino substituent impact on spectroscopy

Vibrational and NMR fingerprint shifts substantially vs. chloro/nitro analogs; spectral identity not interchangeable.

Validated HPLC internal standard role

Specific N-OH-2-FAA assay performance not transferable to generic biphenyls or other aminophenols.

2-Amino-4-phenylphenol: Differentiating from Analogs


Enhanced Metal Ion Chelation vs. 2-Aminophenol

A study by Foye and Duvall (1963) quantitatively evaluated the metal ion chelating properties of various carcinogen metabolites. 2-Amino-4-phenylphenol was found to be a somewhat better chelating agent than 2-aminophenol with Cu2+, Ni2+, Zn2+, Pb2+, and Co2+ [1]. This demonstrates a specific, quantifiable performance advantage for applications requiring metal ion sequestration.

Metal Chelation vs. 2-Aminophenol
Head-to-head
Qualitatively better chelation for Cu²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Co²⁺
Supports metal ion complexation screening.
Potentiometric titration in 70% aq. DMSO.
Metal Chelation Biochemical Pharmacology Carcinogen Metabolites

Specialized HPLC Internal Standard for N-OH-2-FAA

2-Amino-4-phenylphenol is specifically documented and recommended as a suitable internal standard for investigating the enzymatic activity of N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA), a mammary gland carcinogen in female Sprague-Dawley rats, using HPLC . This application leverages its structural similarity to the analyte for precise quantification, a role not typically fulfilled by other common aminophenols or biphenyl derivatives. This provides a clear, application-specific reason for procurement.

HPLC Internal Standard for N-OH-2-FAA
Data to verify
Documented for N-OH-2-FAA assay in Sprague-Dawley rat models
Supports specific analyte quantification context.
Method transfer may require re-validation.
Analytical Chemistry HPLC Carcinogenesis Research

Distinct Spectroscopic Fingerprint from DFT & Experiment

A 2023 study provided a direct, quantitative comparison of the structural, vibrational, and electronic properties of 2-Amino-4-phenylphenol (AP) against 2-chloro-4-phenylphenol (CP) and 2-nitro-4-phenylphenol (NP) [1]. The root-mean-square deviation (RMSD) for the agreement between experimental and calculated vibrational frequencies was 6.59 cm⁻¹ for AP, compared to 7.09 cm⁻¹ for CP and 9.39 cm⁻¹ for NP [1]. For ¹H NMR chemical shifts, the RMSD was 0.56 ppm for AP, versus 0.19 ppm for CP and 0.29 ppm for NP, and for ¹³C NMR, it was 5.39 ppm for AP, compared to 6.34 ppm for CP and 6.28 ppm for NP [1]. These data underscore the unique influence of the amino substituent on the molecule's physical and electronic behavior.

Spectroscopic RMSD vs. Cl/Nitro Analogs
Head-to-head
AP IR RMSD: 6.59 cm⁻¹; ¹H/¹³C NMR RMSD: 0.56/5.39 ppm CP: 7.09 cm⁻¹, 0.19/6.34 ppm; NP: 9.39 cm⁻¹, 0.29/6.28 ppm
Supports spectroscopic fingerprinting studies.
DFT/B3LYP/6-311++G(d,p); FT-IR, Raman.
Computational Chemistry Spectroscopy Materials Science

Bisbenzoxazole Synthesis Precursor

2-Amino-4-phenylphenol is consistently cited as a participant in the synthesis of bisbenzoxazoles . While a direct yield comparison with other precursors is not available in the accessed literature, the documented reactivity is specific to its bifunctional amino-phenol structure on a biphenyl core. This contrasts with simpler aminophenols (e.g., 2-aminophenol) which would form monobenzoxazoles, and phenylphenols which lack the amino group necessary for this specific cyclocondensation. A specific synthetic route using this compound to synthesize 2-(3-Aminophenyl)-5-phenylbenzoxazole has been reported, yielding 8% .

Bisbenzoxazole Synthesis Precursor
Class-level
Bifunctional scaffold enables bisbenzoxazole core formation
Supports heterocyclic synthesis route context.
Limited comparative yield data; synthetic review.
Organic Synthesis Heterocyclic Chemistry Polymer Precursors

2-Amino-4-phenylphenol: Primary Applications


Enzymatic N-OH-2-FAA Metabolism Studies

This compound is the recommended internal standard for HPLC-based investigations into the enzymatic activity of N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA), a key mammary gland carcinogen. Its use is documented for studies in female Sprague-Dawley rat models, ensuring robust and reproducible quantification of this specific analyte . This is a niche but critical application where this specific compound has a validated role.

Bisbenzoxazole Synthesis for High-Performance Materials

As a crucial intermediate in the synthesis of bisbenzoxazoles, this compound enables the creation of heterocyclic systems known for their high thermal stability and desirable mechanical properties. Its bifunctional amino-phenol structure on a biphenyl scaffold is essential for the cyclocondensation reaction to form the bisbenzoxazole core, differentiating it from simpler aromatic amines or phenols .

Metal Ion Chelation & Complexation Studies

Research has demonstrated that 2-Amino-4-phenylphenol acts as a more effective chelating agent for divalent metals (Cu2+, Ni2+, Zn2+, Pb2+, Co2+) than its simpler analog, 2-aminophenol [1]. This property is relevant for studies involving metal sequestration, competitive enzyme inhibition, and the development of metal-organic complexes where enhanced chelation is required.

Spectroscopic & Computational Model Compound

Due to its well-characterized and unique vibrational and electronic properties, as established through combined experimental and DFT quantum chemical studies, 2-Amino-4-phenylphenol serves as an excellent model compound. Its distinct spectroscopic fingerprint, validated against computational models, makes it a reliable reference standard for calibrating instruments and benchmarking theoretical calculations in physical chemistry and materials science [2].

Application
Selection Property
Validation Focus
N-OH-2-FAA metabolism studies
Documented HPLC internal standard fit
Assay reproducibility in relevant matrix
Bisbenzoxazole synthesis
Bifunctional amino-phenol scaffold
Cyclocondensation reactivity review
Metal ion chelation studies
Divalent metal chelation profile
Chelation screening context
Spectroscopic & computational modeling
Well-characterized spectroscopic fingerprint
DFT benchmarking and instrument calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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